(2s)-1,1-Diphenylpropane-1,2-diol

Catalog No.
S710610
CAS No.
46755-94-6
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-1,1-Diphenylpropane-1,2-diol

CAS Number

46755-94-6

Product Name

(2s)-1,1-Diphenylpropane-1,2-diol

IUPAC Name

(2S)-1,1-diphenylpropane-1,2-diol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m0/s1

InChI Key

RQKXFLUAQLDHMO-LBPRGKRZSA-N

SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

(2S)-1,1-Diphenylpropane-1,2-diol (CAS 46755-94-6) is a specialized chiral diaryl-substituted diol characterized by a fixed S-configuration at C-2 and two phenyl groups at C-1. In industrial and laboratory procurement, it is primarily sourced as a chiral auxiliary, resolving agent, and ligand precursor for asymmetric synthesis . Its structural hallmark—a primary/secondary-like hydroxyl pairing adjacent to a bulky diphenyl moiety—provides specific steric shielding that is utilized in the synthesis of chiral sulfoxides, lactones, and diboron templates . Buyers typically prioritize this compound when standard aliphatic chiral pool reagents yield insufficient facial selectivity during transition-state formation .

Substituting (2S)-1,1-diphenylpropane-1,2-diol with simpler chiral diols (such as pinanediol or menthol) or C2-symmetric analogs (such as hydrobenzoin) alters the stereochemical outcome of asymmetric reactions [1]. The specific steric bulk of the 1,1-diphenyl moiety is required to direct facial selectivity in sensitive transition states, such as those encountered in SmI2-mediated lactone synthesis or cyclic sulfite ring-opening [1]. Furthermore, generic racemic 1,1-diphenylpropane-1,2-diol cannot be substituted when enantiopure intermediates are required, and the modest water solubility of the baseline (2S)-diol means it cannot be seamlessly swapped into continuous-flow recycling systems without process optimization [2].

Enantioselectivity in SmI2-Mediated Lactone Synthesis

When functioning as a chiral auxiliary in the samarium(II) iodide-mediated synthesis of 4-methyl-4-phenyl-gamma-butyrolactone, (2S)-1,1-diphenyl-1,2-propanediol provides enhanced stereocontrol compared to standard aliphatic auxiliaries[1]. The dual-phenyl steric bulk at C-1 shields the transition state, resulting in a 64% chemical yield and 54% ee, whereas l-menthol and (2S,3S)-diisopropyl tartrate yield lower ee and yield [1].

Evidence DimensionEnantiomeric excess (ee) and chemical yield
Target Compound Data54% ee (64% yield)
Comparator Or Baselinel-menthol: 8% ee (39% yield); (2S,3S)-diisopropyl tartrate: 28% ee (43% yield)
Quantified Difference6.75-fold increase in ee over l-menthol; 1.9-fold increase in ee over diisopropyl tartrate
ConditionsReaction of acrylate derivatives mediated by SmI2

Proves that buyers should select this specific diaryl diol over common aliphatic chiral auxiliaries when optimizing facial selectivity in radical-mediated ring closures.

Stereocontrol as a Chiral Diboron Template

In the transition-metal-free enantioselective reductive coupling of phenylmethanimine, diboron reagents templated by chiral diols exhibit varying degrees of stereochemical induction [1]. A diboron complex derived from 1,1-diphenylpropane-1,2-diol achieves a 36% ee and 70% yield, outperforming the complex derived from chiral pinanediol [1]. While C2-symmetric hydrobenzoin achieves a higher ee (51%) in this specific assay, the 1,1-diphenylpropane-1,2-diol template demonstrates distinct stereodirecting capabilities suitable for non-C2-symmetric ligand screening [1].

Evidence DimensionEnantiomeric excess (ee) in imine reductive coupling
Target Compound Data36% ee (70% yield)
Comparator Or BaselineChiral pinanediol: 20% ee (80% yield)
Quantified Difference1.8-fold improvement in enantiomeric excess over pinanediol
ConditionsReductive coupling of phenylmethanimine using a chiral diboron reagent in THF at room temperature

Guides ligand selection by demonstrating that this diol provides higher enantiomeric excess compared to bicyclic aliphatic diols in diboron-templated couplings.

Processability and Recovery in Continuous-Flow Manufacturing

During the scale-up of (+)-biotin via the asymmetric alcoholysis of meso-cyclic anhydrides, the recovery rate of the chiral auxiliary is a critical cost driver [1]. Under continuous-flow closed-loop conditions, (S)-1,1-diphenyl-1,2-propanediol exhibits a recovery rate of <90% after reductive cleavage due to its modest water solubility [1]. This quantitative baseline dictates that for >99% recovery in highly telescoped industrial flow systems, buyers must procure more lipophilic derivatives (e.g., 3,5-dimethylphenyl analogs), whereas the baseline diol remains effective for standard batch processes [1].

Evidence DimensionAuxiliary recovery rate in closed-loop flow chemistry
Target Compound Data<90% recovery
Comparator Or BaselineHighly lipophilic derivatives (e.g., (S)-DBPOLs): >99% recovery
Quantified DifferenceTarget compound exhibits >10% loss per cycle compared to near-quantitative recovery of optimized lipophilic analogs
ConditionsContinuous-flow reductive cleavage and aqueous extraction

Provides critical manufacturability data, warning process chemists to either use this compound in batch mode or upgrade to lipophilic analogs for continuous-flow recycling.

Precursor for Enantiopure Sulfoxides

Utilized as a starting material to synthesize (S)-1,1-diphenyl-1,2-propanediol cyclic sulfite, which subsequently undergoes stereospecific Grignard ring-opening to yield chiral sulfoxides with >99% ee[1].

Chiral Auxiliary in Asymmetric Lactonization

Applied in samarium(II) iodide-mediated coupling reactions where standard aliphatic auxiliaries like menthol yield lower enantiomeric excess for gamma-butyrolactone derivatives[2].

Ligand Scaffold for Chiral Diboron Reagents

Procured for the preparation of chiral diboron templates used in transition-metal-free enantioselective reductive coupling of imines to form vicinal diamines [3].

Diastereoselective Alcoholysis in Batch Scale-Up

Functions as a stereodirecting auxiliary to open meso-cyclic anhydrides during the batch-scale total synthesis of (+)-biotin, where standard extraction techniques are sufficient for auxiliary recovery[4].

XLogP3

2.3

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

46755-94-6

Wikipedia

(S)-(-)-1,1-Diphenyl-1,2-propanediol

Dates

Last modified: 08-15-2023

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